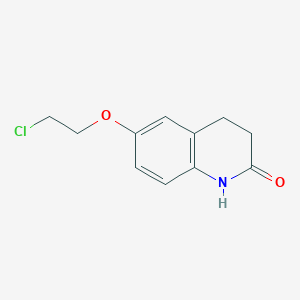
6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one” is a complex organic compound. It contains a tetrahydroquinoline ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a 2-chloroethoxy group attached to the 6th carbon of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a type of nitrogen-containing heterocyclic compound. Attached to this ring at the 6th position would be a 2-chloroethoxy group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen in the tetrahydroquinoline ring and the electron-withdrawing chloro group in the 2-chloroethoxy group. These groups could potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the 2-chloroethoxy group and the tetrahydroquinoline ring) would influence properties like solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Synthesis of Alkaloids
The compound 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one is closely related to tetrahydroquinolines, which are crucial in the synthesis of various alkaloids. A study by Blank & Opatz (2011) demonstrated the use of similar tetrahydroquinolines in the synthesis of benzylisoquinolines and tetrahydroprotoberberines, important for pharmaceutical applications.
Development of Antimalarial Drugs
Compounds similar to 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one have been used in antimalarial research. For instance, Opsenica et al. (2008) reported on the synthesis of chimeric molecules combining tetraoxane and 7-chloro-4-aminoquinoline, showing potent in vitro antimalarial activities (Opsenica et al., 2008).
Antiamebic Activity
A study by Bailey et al. (1979) on derivatives of 1,2,3,4-tetrahydroquinolinol, a similar structure to the compound , showed potent antiamebic effects in an animal model, indicating potential use in treating amebic infections (Bailey et al., 1979).
Chemical Synthesis and Crystal Engineering
Roberts et al. (1996) and Roberts et al. (1997) explored the transformation of quinolines into various other complex structures, which is relevant to the structural manipulation of 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one (Roberts, Álvarez, & Joule, 1996); (Roberts, Joule, Bros, & Álvarez, 1997). Ashmore et al. (2007) studied the inclusion and packing properties of chloro-substituted quinolines, providing insights into molecular interaction and crystal design (Ashmore, Bishop, Craig, & Scudder, 2007).
Pharmacological Applications
The structural similarity of 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one to tetrahydroquinolines suggests its potential in pharmacological applications. Gitto et al. (2007) investigated similar structures as non-competitive AMPA receptor antagonists with anticonvulsant effects (Gitto et al., 2007).
Environmental and Green Chemistry
The synthesis and applications of tetrahydroquinolines, related to 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one, have also been explored in the context of green chemistry. Zhu et al. (2017) demonstrated an eco-friendly synthesis method for tetrahydroquinoline spiro compounds, highlighting the importance of sustainable approaches in chemical synthesis (Zhu, Chen, Xiao, Yu, Wang, & Xiao, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various bioactive molecules
Mode of Action
The mode of action of “6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one” is currently unknown due to the lack of specific studies on this compound . The compound’s interaction with its targets and the resulting changes would depend on the specific biological or chemical context in which it is used.
Safety and Hazards
properties
IUPAC Name |
6-(2-chloroethoxy)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10/h2-3,7H,1,4-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOSOBUPSAUORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

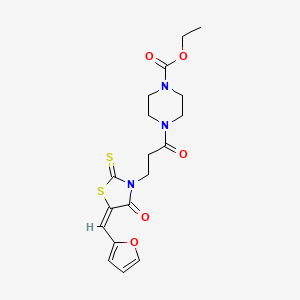
![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)
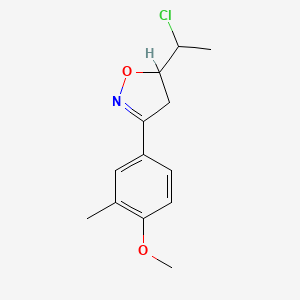
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)
![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)
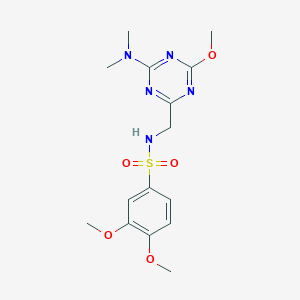
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2996750.png)
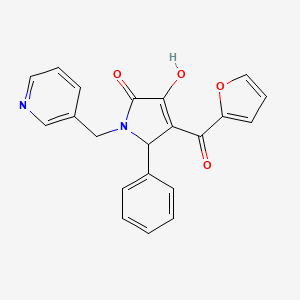
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)

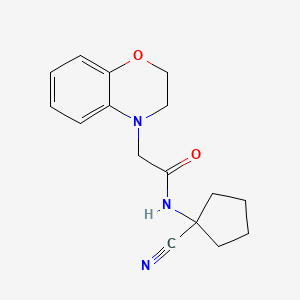
![Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2996764.png)